N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
Description
N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a pyridine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-3-6-18-13-19(24-23-18)15-25(2)21(28)16-8-9-20(27)26(14-16)12-10-17-7-4-5-11-22-17/h4-5,7,11,13,16H,3,6,8-10,12,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUANTSUPQSYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step may involve the reaction of a suitable pyrazole derivative with the piperidine intermediate.
Attachment of the Pyridine Group: This can be done through nucleophilic substitution or coupling reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-6-oxo-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
- N-methyl-6-oxo-N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
Uniqueness
N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
